molecular formula C20H16N4O2S B3011708 2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 2195881-96-8

2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B3011708
CAS No.: 2195881-96-8
M. Wt: 376.43
InChI Key: NIAUSQYIMDFOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a synthetic chemical compound with the molecular formula C₂₁H₁₆N₄O₂S and a molecular weight of 388.44 g/mol . This complex molecule is built around a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The structure is further functionalized with a 2-methyl substituent and a carboxamide group that links it to a (2-(thiophen-2-yl)pyridin-3-yl)methyl moiety. The 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a subject of significant research interest. Published studies on analogous structures indicate that this heterocyclic system is frequently explored for its potential pharmacological activities . Related compounds have been investigated in various bioassay screens, suggesting that this core structure is a valuable template for developing new bioactive molecules . The incorporation of both pyridine and thiophene rings in the structure enhances its molecular complexity and offers opportunities for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate in organic synthesis, a building block for the development of novel heterocyclic compounds, or as a standard in analytical studies.

Properties

IUPAC Name

2-methyl-4-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-11-17(25)24-9-3-6-15(19(24)23-13)20(26)22-12-14-5-2-8-21-18(14)16-7-4-10-27-16/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAUSQYIMDFOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, focusing on its antiviral, anticancer, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocyclic structures. The process often includes the formation of the pyrido[1,2-a]pyrimidine core followed by functionalization to introduce the thiophene and carboxamide groups. The exact synthetic route can vary but generally follows established methodologies for pyrimidine derivatives.

Antiviral Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties. For example, compounds structurally related to this compound have shown effectiveness against influenza viruses by inhibiting neuraminidase (NA) activity. In a study involving a library of compounds, several derivatives demonstrated half-maximal effective concentrations (EC50) below 20 μM against various strains of influenza A and B viruses without exhibiting cellular toxicity at higher concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth in different cancer cell lines. For instance, thieno[2,3-d]pyrimidine derivatives have been reported to suppress the growth of triple-negative breast cancer cells by targeting key signaling pathways such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways . The compound's ability to inhibit dihydrofolate reductase (DHFR) also positions it as a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in cellular metabolism and proliferation. Notably, it exhibits inhibitory activity against DHFR and other kinases involved in cancer progression . This dual action not only contributes to its anticancer profile but also highlights its potential utility in treating diseases where these enzymes play critical roles.

Case Studies

Several studies have evaluated the biological activity of pyrido[1,2-a]pyrimidine derivatives:

  • Antiviral Efficacy : A study screened over 7500 small organic compounds for antiviral activity against influenza viruses. Compounds similar to this compound showed promising results with effective inhibition at low micromolar concentrations .
  • Anticancer Activity : In vitro assays demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against MDA-MB-231 breast cancer cells with inhibition rates ranging from 43% to 87% compared to control treatments . These findings suggest that structural modifications can enhance the efficacy of these compounds in targeting specific cancer types.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of pyrido[1,2-a]pyrimidines, particularly in combating influenza viruses. For instance, compounds structurally related to this class have shown significant activity against various strains of influenza by inhibiting viral neuraminidase (NA) activity. The synthesis of derivatives has been explored to enhance efficacy and reduce toxicity.

Case Study: Influenza Virus Inhibition

In a study involving a library of small organic compounds, several derivatives exhibited half-maximal effective concentrations (EC50) lower than 20 μM against influenza A/H1N1 and H3N2. The mechanism involved the inhibition of viral NA, which is crucial for viral replication and spread within host cells . This suggests that similar derivatives of 2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide could be synthesized and tested for antiviral activity.

Anticancer Applications

Pyrido[1,2-a]pyrimidine derivatives have also been investigated for their anticancer properties. These compounds can interact with various molecular targets involved in cancer cell proliferation and survival.

Antimicrobial Properties

In addition to antiviral and anticancer activities, some studies suggest that pyrido[1,2-a]pyrimidine derivatives possess antimicrobial properties. This includes activity against both bacterial and fungal pathogens.

Structure-Activity Relationship

The relationship between chemical structure and biological activity is critical for optimizing the efficacy of these compounds. Variations in substituents on the pyridine or thiophene rings can significantly influence the antimicrobial potency.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps often include:

  • Formation of the Pyridine Ring : Utilizing appropriate reagents to construct the pyridine framework.
  • Introduction of Thiophene Substituents : Employing electrophilic substitution reactions to introduce thiophene groups.
  • Final Coupling Reactions : Completing the synthesis through amide bond formation.

Comparison with Similar Compounds

Structural Differences :

  • Core modification: Replacement of the pyrido[1,2-a]pyrimidine with a thieno[2,3-d]pyrimidine ring, introducing a sulfur atom.
  • Substituents : A thiazole group at the carboxamide nitrogen (vs. thiophene-pyridinylmethyl in the target compound).
  • Molecular formula : C₁₅H₁₀N₄O₂S₂ (M = 342.39 g/mol).

Implications :

  • The thieno-pyrimidine core may alter electronic properties due to sulfur’s electronegativity.
  • The thiazole substituent could enhance metabolic stability compared to the thiophene-pyridinylmethyl group.

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides ()

Structural Differences :

  • Hydroxy group : A 2-hydroxy substituent on the pyrido-pyrimidine core (vs. 2-methyl in the target compound).
  • Benzylamide substituent : A benzyl group at the carboxamide nitrogen (vs. thiophene-pyridinylmethyl).

Comparative Analysis Table

Compound Core Structure Substituents Molecular Formula Key Findings
Target Compound Pyrido[1,2-a]pyrimidine 2-Methyl, thiophene-pyridinylmethyl Not provided Structural features suggest potential bioactivity; no direct data available.
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Thieno[2,3-d]pyrimidine 9-Methyl, thiazole C₁₅H₁₀N₄O₂S₂ Thieno core may enhance metabolic stability; thiazole improves π-stacking .
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Pyrido[1,2-a]pyrimidine 2-Hydroxy, benzylamide Not provided Analgesic activity via writhing model; substituent-dependent effects .

Key Structural and Functional Insights

Core Modifications: Pyrido[1,2-a]pyrimidine vs. thieno-pyrimidine (): Sulfur incorporation in the latter may reduce polarity and enhance membrane permeability. Bioisosterism with 4-hydroxyquinolin-2-one (): Suggests the pyrido-pyrimidine core mimics quinoline derivatives in target engagement .

2-Methyl vs. 2-Hydroxy: The methyl group in the target compound may reduce hydrogen-bonding capacity compared to hydroxy-substituted analogues, altering pharmacokinetics.

Biological Activity :

  • While the target compound’s activity is unspecified, its structural analogs demonstrate that substituent choice (e.g., benzylamide vs. thiazole) critically modulates efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide, and how is structural confirmation performed?

  • Methodology :

  • Synthesis : Condensation reactions between pyrido-pyrimidine nuclei and substituted benzylamines under reflux in ethanol are commonly employed, analogous to methods used for structurally related N-(benzyl)-pyrido[1,2-a]pyrimidine carboxamides . Catalytic HCl may enhance cyclization efficiency.
  • Structural Confirmation : Use ¹H NMR to identify aromatic proton shifts (e.g., pyrido-pyrimidine ring protons at δ 7.5–8.5 ppm and thiophene protons at δ 6.5–7.2 ppm). Elemental analysis (C, H, N) confirms stoichiometric purity .

Q. What in vitro models are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • The acetic acid-induced writhing test in rodents is a standard model for assessing analgesic activity. Compounds are administered intraperitoneally, and writhes are counted over 20–30 minutes post-acetic acid injection. Activity is quantified as % inhibition relative to controls .
  • For antitumor screening, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 μM, with IC₅₀ values calculated via nonlinear regression .

Q. How can researchers ensure compound purity during synthesis?

  • Methodology :

  • Chromatography : Purify crude products via silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., 30–70% EA).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to achieve ≥98% purity .

Advanced Research Questions

Q. How do structural modifications to the pyrido[1,2-a]pyrimidine core influence bioactivity, and what contradictions exist in structure-activity relationships (SAR)?

  • Methodology :

  • SAR Analysis : Despite varying substituents on the benzylamide fragment (e.g., electron-withdrawing vs. donating groups), some studies report minimal changes in analgesic activity (e.g., ~20–25% writhing inhibition across derivatives). This suggests bioisosteric equivalence between 4-hydroxyquinolin-2-one and pyrido-pyrimidine nuclei .
  • Contradictions : Computational docking (e.g., AutoDock Vina) may predict enhanced target binding for bulkier substituents, yet in vivo data often show no significant improvement. This discrepancy warrants further investigation into pharmacokinetic parameters (e.g., bioavailability, metabolic stability) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line doubling time). Adjust for variables like solvent (DMSO vs. saline) and exposure duration.
  • Dose-Response Refinement : Conduct Hill slope analysis to assess cooperative binding effects, which may explain variability in potency measurements .

Q. How can computational modeling optimize the compound’s metabolic stability?

  • Methodology :

  • QSAR Studies : Train models on datasets of pyrimidine derivatives with known metabolic half-lives (e.g., CYP3A4-mediated oxidation). Use descriptors like logP, polar surface area, and H-bond donors.
  • Density Functional Theory (DFT) : Calculate electron densities at reactive sites (e.g., methyl groups on the pyrido ring) to predict susceptibility to oxidative metabolism .

Q. What catalytic systems improve synthetic efficiency for large-scale production?

  • Methodology :

  • Palladium Catalysis : Adapt reductive cyclization methods using Pd(OAc)₂/Xantphos with formic acid as a CO surrogate. Optimize reaction conditions (e.g., 80°C, 12 h) to achieve yields >80% .
  • Microwave-Assisted Synthesis : Reduce reaction times from 24 h to 2–3 h by employing microwave irradiation (150°C, 300 W) in sealed vessels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.